Cas no 103204-07-5 (Ethyl 4-iodo-3-methylbenzoate)
Ethyl 4-iodo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-iodo-3-methylbenzoate
- 4-Iodo-3-methyl-benzoic acid ethyl ester
- 103204-07-5
- AKOS025402817
- Ethyl4-iodo-3-methylbenzoate
- 4-IODO-3-METHYLBENZOIC ACID ETHYL ESTER
- AS-64200
- AM805107
- SCHEMBL8284386
- MFCD12923263
- DTXSID80741828
- CS-0193858
- 4-Iodo-3-methyl-benzoicacidethylester
-
- MDL: MFCD12923263
- Inchi: 1S/C10H11IO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
- InChI Key: POCCTDZBWSWSQQ-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)OCC)=CC=1C
Computed Properties
- Exact Mass: 289.98038g/mol
- Monoisotopic Mass: 289.98038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Ethyl 4-iodo-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124693-10mg |
Ethyl 4-Iodo-3-methylbenzoate |
103204-07-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124693-50mg |
Ethyl 4-Iodo-3-methylbenzoate |
103204-07-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124693-100mg |
Ethyl 4-Iodo-3-methylbenzoate |
103204-07-5 | 100mg |
$ 80.00 | 2022-06-07 | ||
| A2B Chem LLC | AI05909-250mg |
4-Iodo-3-methylbenzoic acid ethyl ester |
103204-07-5 | 98% | 250mg |
$23.00 | 2024-04-20 | |
| A2B Chem LLC | AI05909-1g |
4-Iodo-3-methylbenzoic acid ethyl ester |
103204-07-5 | 98% | 1g |
$45.00 | 2024-04-20 | |
| A2B Chem LLC | AI05909-5g |
4-Iodo-3-methylbenzoic acid ethyl ester |
103204-07-5 | 98% | 5g |
$120.00 | 2024-04-20 | |
| A2B Chem LLC | AI05909-25g |
4-Iodo-3-methylbenzoic acid ethyl ester |
103204-07-5 | 98% | 25g |
$480.00 | 2024-04-20 | |
| Aaron | AR00HAOX-5g |
4-Iodo-3-Methylbenzoic Acid Ethyl Ester |
103204-07-5 | 95% | 5g |
$148.00 | 2025-01-24 | |
| Aaron | AR00HAOX-10g |
4-Iodo-3-Methylbenzoic Acid Ethyl Ester |
103204-07-5 | 95% | 10g |
$251.00 | 2025-01-24 | |
| 1PlusChem | 1P00HAGL-250mg |
4-Iodo-3-Methylbenzoic Acid Ethyl Ester |
103204-07-5 | 98% | 250mg |
$24.00 | 2025-02-28 |
Ethyl 4-iodo-3-methylbenzoate Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl 4-iodo-3-methylbenzoate
Ethyl 4-iodo-3-methylbenzoate (CAS No. 103204-07-5): A Versatile Chemical Intermediate for Modern Applications
Ethyl 4-iodo-3-methylbenzoate (CAS No. 103204-07-5) is a specialized organic compound that has gained significant attention in pharmaceutical and materials science research. This ester derivative, featuring both an iodine substituent and a methyl group on the aromatic ring, serves as a valuable building block in organic synthesis. The compound's molecular formula is C10H11IO2, with a molecular weight of 290.10 g/mol. Its unique structure makes it particularly useful in cross-coupling reactions, which are fundamental to modern drug discovery and material development.
The growing interest in Ethyl 4-iodo-3-methylbenzoate correlates with recent advancements in palladium-catalyzed coupling reactions, a hot topic in synthetic chemistry. Researchers frequently search for "iodoaromatic compounds for Suzuki coupling" or "methyl-substituted benzoate derivatives," making this compound highly relevant in current chemical research. Its iodo group serves as an excellent leaving group in various nucleophilic substitution reactions, while the ester functionality provides additional reactivity options for further transformations.
In pharmaceutical applications, Ethyl 4-iodo-3-methylbenzoate serves as a precursor for numerous bioactive molecules. Recent publications highlight its use in developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs and anticancer agents. The compound's structural features allow for precise modifications at both the 3-methyl and 4-iodo positions, enabling medicinal chemists to fine-tune drug properties. This aligns with current trends in "precision medicine" and "targeted drug design," which dominate pharmaceutical research discussions.
Material scientists value Ethyl 4-iodo-3-methylbenzoate for its role in creating advanced organic electronic materials. With increasing searches for "organic semiconductors" and "conductive polymers," this compound's ability to participate in polymerization reactions makes it valuable for developing novel materials with tailored electronic properties. The methyl group's steric effects and the iodine atom's polarizability contribute to interesting intermolecular interactions in these materials.
The synthesis of Ethyl 4-iodo-3-methylbenzoate typically involves iodination of ethyl 3-methylbenzoate using reagents like N-iodosuccinimide (NIS). This process has been optimized in recent years to achieve higher yields and purity, addressing common search queries such as "efficient synthesis of iodoaromatic esters." The compound generally appears as a white to pale yellow crystalline solid with a melting point range of 45-50°C and should be stored under inert conditions to maintain stability.
From a commercial perspective, demand for Ethyl 4-iodo-3-methylbenzoate has grown steadily, particularly from contract research organizations and academic laboratories. Suppliers often receive inquiries about "high-purity iodoaromatic building blocks" or "custom benzoate derivatives," reflecting the compound's importance in modern chemical research. Proper handling requires standard laboratory safety measures, though it doesn't fall under hazardous material classifications that would restrict its use or transport.
Analytical characterization of Ethyl 4-iodo-3-methylbenzoate typically includes HPLC analysis, NMR spectroscopy, and mass spectrometry – techniques frequently searched by quality control professionals. The compound shows characteristic signals in 1H NMR (δ 1.35 ppm for the ethyl CH3, 2.45 ppm for the aromatic CH3, and 7.6-8.1 ppm for aromatic protons) that aid in its identification and purity assessment.
Future applications of Ethyl 4-iodo-3-methylbenzoate may expand into emerging fields like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which currently generate substantial research interest. Its dual functionality makes it suitable for constructing complex molecular architectures, answering the growing demand for "multifunctional organic building blocks" in advanced materials science.
Environmental considerations for Ethyl 4-iodo-3-methylbenzoate focus on proper waste management of iodine-containing compounds, a topic frequently searched alongside "green chemistry practices." While not classified as environmentally hazardous, responsible disposal methods should be followed according to local regulations. Researchers continue to explore more sustainable synthetic routes to such valuable intermediates.
In summary, Ethyl 4-iodo-3-methylbenzoate (CAS No. 103204-07-5) represents a versatile chemical tool that bridges pharmaceutical development and advanced materials research. Its combination of reactivity, stability, and structural features positions it as a valuable asset in addressing current challenges across multiple scientific disciplines, from drug discovery to renewable energy technologies.
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